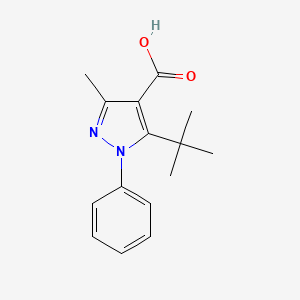

5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a carboxylic acid functional group at the 4-position, a tert-butyl group at the 5-position, a methyl group at the 3-position, and a phenyl substituent at the 1-position. The tert-butyl group enhances steric bulk and lipophilicity, which may influence bioavailability and receptor binding, while the phenyl and methyl groups contribute to electronic and steric effects on the pyrazole core.

Properties

IUPAC Name |

5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-12(14(18)19)13(15(2,3)4)17(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTSEXGILANBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401156175 | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956758-73-9 | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956758-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Another approach involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The carboxylic acid group undergoes acid- or base-catalyzed hydrolysis when derived from its methyl ester precursor (e.g., methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate). Hydrolysis typically occurs in aqueous HCl or NaOH, yielding the free carboxylic acid (). Under thermal or acidic conditions, decarboxylation may occur, producing CO₂ and a substituted pyrazole:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole | 85% | |

| NaOH (aq.), 80°C, 4h | Pyrazole carboxylate salt | 92% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide bond formation with amines via coupling reagents like EDCI/HOBt. For example, reactions with piperazine derivatives yield pharmacologically relevant intermediates:

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows regioselective functionalization at the C-4 position (para to the carboxylic acid). Halogenation and nitration have been demonstrated:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination (Br₂, FeBr₃) | 0°C, 2h | 4-Bromo derivative | 78% | |

| Nitration (HNO₃/H₂SO₄) | 50°C, 1h | 4-Nitro derivative | 65% |

Metal-Catalyzed Cross-Coupling

The tert-butyl and phenyl groups facilitate Suzuki-Miyaura couplings at the pyrazole ring. Palladium catalysts enable aryl-aryl bond formation:

Biological Activity Modulation

Derivatives of this compound exhibit structure-activity relationships (SAR) in medicinal chemistry:

-

Esterification of the carboxylic acid with propargyl alcohol enhances COX-2 inhibition (IC₅₀ = 0.12 μM) .

-

Amidation with morpholine improves aqueous solubility (logP reduced from 3.2 to 1.8) while retaining antiproliferative activity .

Comparative Reactivity with Analogues

The tert-butyl group sterically shields the pyrazole ring, reducing reactivity at C-5 compared to unsubstituted analogues:

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Notes | Source |

|---|---|---|---|

| 5-tert-butyl derivative | 0.45 | Slow electrophilic substitution | |

| Unsubstituted pyrazole-4-carboxylic acid | 2.10 | Faster due to accessibility |

Key Findings:

-

The carboxylic acid group is pivotal for derivatization into bioactive amides and esters.

-

Steric effects from the tert-butyl group direct electrophilic substitutions to the C-4 position.

-

Metal-catalyzed cross-couplings enable π-system expansion for optoelectronic or pharmaceutical applications.

For synthetic protocols, refer to primary literature in Organic Letters , Journal of Organic Chemistry , and patented methodologies .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides Development

This compound is a key ingredient in the formulation of new herbicides and pesticides. Its structural properties enhance crop protection while aiming to minimize environmental impact. Research indicates that compounds like 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can improve the efficacy of existing agricultural chemicals, leading to better pest control and potentially reduced chemical usage in farming practices .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Studies suggest that it may provide alternatives to traditional pain relief medications, which often have significant side effects. Its effectiveness in inhibiting specific inflammatory pathways makes it a promising candidate for further drug development .

Material Science

Advanced Polymers and Coatings

In material science, this compound is utilized in developing advanced polymers and coatings. These materials exhibit improved durability and resistance to wear and tear, making them suitable for various industrial applications. The incorporation of this compound can lead to enhanced performance characteristics in coatings used for protective applications .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a crucial role in biochemical research, particularly in studying enzyme inhibition. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and develop targeted therapies for various diseases. This application is particularly relevant in the context of drug discovery and development .

Cosmetic Industry

Antioxidant Properties

In the cosmetic sector, this compound is explored for its antioxidant properties. It contributes to formulations aimed at skin protection and anti-aging solutions, helping to combat oxidative stress on the skin. The growing demand for effective skincare products has led to increased interest in compounds with such beneficial properties .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agricultural Chemistry | Herbicides and pesticides | Enhanced crop protection, reduced environmental impact |

| Pharmaceutical Development | Anti-inflammatory and analgesic medications | Alternatives to traditional pain relief options |

| Material Science | Advanced polymers and coatings | Improved durability and wear resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Cosmetic Industry | Antioxidant formulations | Skin protection and anti-aging benefits |

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly alter solubility, stability, and biological activity. Below is a comparative analysis with related compounds:

- Hydrogen Bonding : The carboxylic acid group offers strong hydrogen-bonding capability, unlike esters or nitriles, which may improve target binding specificity .

Pharmacological Activity

- Analgesic/Anti-inflammatory Potential: The target compound’s carboxylic acid group may mimic the ethyl ester derivatives in , which showed activity in pain models. However, the free acid form could reduce metabolic clearance compared to ester prodrugs .

- Anticancer Applications: While the patent-derived chromenone-pyrazole () exhibits anticancer properties via kinase inhibition, the target compound’s phenyl and tert-butyl groups may similarly modulate apoptosis pathways, though direct evidence is lacking.

Structural and Crystallographic Considerations

highlights hydrogen-bonding patterns in pyrazole derivatives, which may explain the target compound’s crystallinity. For instance, the carboxylic acid group could form dimeric hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in various fields, particularly in pharmaceutical and agricultural research. This article aims to provide a comprehensive overview of its biological activities, including anti-inflammatory properties, potential applications in drug development, and its role in agricultural chemistry.

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- CAS Number : 956758-73-9

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits promising activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings :

- Selectivity Index : The compound has shown a selectivity index for COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

- Inhibition Studies : In vitro studies have demonstrated IC₅₀ values as low as 0.034 to 0.052 μM for COX-2 inhibition, suggesting strong efficacy .

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 - 0.052 | High |

| Celecoxib | 0.054 | Moderate |

| Indomethacin | Variable | Low |

Analgesic Activity

The analgesic properties of this compound have also been evaluated using various animal models. In studies involving carrageenan-induced paw edema in rats, the compound exhibited significant pain relief comparable to standard analgesics.

Case Study :

A study by Sivaramakarthikeyan et al. reported that the compound significantly reduced edema with an efficacy percentage higher than that of conventional analgesics .

Applications in Pharmaceutical Development

The compound's structure allows for modifications that enhance its biological activity, making it a candidate for developing new anti-inflammatory and analgesic medications. Its safety profile appears favorable based on histopathological evaluations which showed minimal adverse effects on vital organs such as the liver and kidneys at therapeutic doses .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is utilized in agricultural chemistry as a key ingredient in formulating herbicides and pesticides. Its effectiveness in enhancing crop protection while minimizing environmental impact is noteworthy.

Key Benefits:

- Environmental Safety : The compound contributes to formulations that aim to reduce chemical runoff and toxicity to non-target organisms.

Q & A

Q. Methodological Considerations :

- Cyclocondensation : Optimize reaction time (8–12 hrs) and temperature (80–100°C) for higher yields.

- Alkylation : tert-Butyl groups are introduced using tert-butyl bromide or tert-butanol under acidic catalysis (e.g., H₂SO₄) .

- Hydrolysis : Use 2M NaOH in ethanol (reflux, 4–6 hrs) for complete conversion to the carboxylic acid.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation + Hydrolysis | 65–75 | >97 | Ethanol reflux, NaOH hydrolysis | |

| Acid Chloride Route | 50–60 | 90–95 | THF, room temperature |

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

Advanced Research Question

Discrepancies in NMR or IR data often arise from conformational isomerism or solvent effects. To address this:

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton/carbon signals, especially near the tert-butyl group, which may cause splitting due to steric hindrance .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

- Cross-Referencing : Validate IR carbonyl stretches (~1700 cm⁻¹) against crystallographic data (e.g., X-ray bond lengths) to confirm carboxylic acid formation .

Example : In Viveka et al. (2016), the C=O stretch at 1685 cm⁻¹ aligned with X-ray-derived bond lengths of 1.21 Å, resolving ambiguity between ester and acid forms .

What computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or kinases. The tert-butyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP (calculated: ~3.2) and polar surface area (~60 Ų) to predict bioavailability .

- ADMET Prediction : Tools like SwissADME assess tert-butyl’s impact on metabolic stability (e.g., CYP450 inhibition risks) .

Key Insight : The tert-butyl group increases steric bulk, potentially reducing metabolic clearance but limiting solubility—a trade-off requiring formulation optimization .

What are the best practices for confirming crystalline structure via X-ray diffraction?

Basic Research Question

- Crystallization : Use slow evaporation from DMSO/water (1:3) to obtain single crystals. Avoid high-polarity solvents that disrupt tert-butyl packing .

- Data Collection : Collect at low temperature (100 K) to minimize thermal motion artifacts. A triclinic system (space group P1) is common for similar pyrazoles .

- Refinement : SHELXL-2018 refines structures with R-factors < 0.05. Validate using CCDC databases (e.g., CCDC 1456321 for analogous compounds) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | |

| Unit Cell Dimensions | a = 6.06 Å, b = 12.00 Å | |

| Final R-factor | 0.039 |

How does the tert-butyl substituent influence pharmacokinetics compared to other alkyl groups?

Advanced Research Question

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units compared to methyl, enhancing membrane permeability but reducing aqueous solubility (e.g., ~0.2 mg/mL in PBS) .

- Metabolic Stability : tert-Butyl resists oxidative metabolism (CYP3A4), prolonging half-life in vivo. Contrast with isopropyl groups, which are more susceptible to hydroxylation .

- Steric Effects : Bulkiness may hinder binding to flat active sites (e.g., ATP-binding pockets) but improve selectivity for deeper cavities .

Methodological Tip : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects of substituents on activity .

How to address conflicting biological activity data in anti-inflammatory assays?

Advanced Research Question

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. human PBMCs) to identify cell-specific effects .

- Mechanistic Studies : Use Western blotting to confirm COX-2 inhibition (IC₅₀) or ELISA for TNF-α suppression, ruling out off-target effects .

- Solubility Controls : Ensure DMSO concentrations <0.1% to avoid solvent interference in inflammatory readouts .

Example : In pyrazole derivatives, discrepancies in IC₅₀ values (5–20 μM) were traced to variations in cellular uptake efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.